Poly(2-phenylpropyl)methylsiloxane 1000cs

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

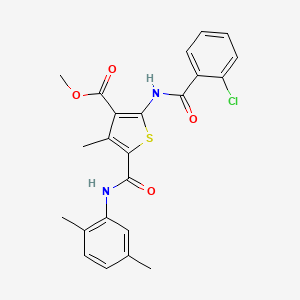

Poly(2-phénylpropyle)méthylsiloxane 1000cs est un type de polymère siloxane, également connu sous le nom de silicone. Il se caractérise par la présence de groupes phényle et propyle dans sa structure moléculaire, qui contribuent à ses propriétés uniques. Ce composé est connu pour sa haute viscosité, avec une viscosité de 1000 centistoke (cSt), indiquant sa nature épaisse et moins fluide .

Méthodes De Préparation

La synthèse du Poly(2-phénylpropyle)méthylsiloxane 1000cs implique la polymérisation de monomères siloxanes. Le processus comprend généralement les étapes suivantes :

Réaction d'hydrosilylation : Elle implique l'addition d'une liaison silicium-hydrogène à une double liaison carbone-carbone, généralement catalysée par des catalyseurs à base de platine.

Polymérisation : Les monomères subissent une polymérisation pour former de longues chaînes de Poly(2-phénylpropyle)méthylsiloxane.

Analyse Des Réactions Chimiques

Poly(2-phénylpropyle)méthylsiloxane 1000cs peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène au polymère, ce qui peut conduire à la formation de groupes silanol.

Réduction : Les réactions de réduction peuvent décomposer le polymère en fragments plus petits.

Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les groupes alkyles.

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme l'hydrure de lithium aluminium et les halogénants comme le chlore. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Poly(2-phénylpropyle)méthylsiloxane 1000cs a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie : Sa biocompatibilité le rend adapté à une utilisation dans les dispositifs médicaux et les implants.

Médecine : Il est utilisé dans la formulation de produits pharmaceutiques et comme composant dans les systèmes d'administration de médicaments.

Industrie : Il est utilisé comme lubrifiant, scellant et dans la production de matériaux résistants aux températures élevées.

Mécanisme d'action

Le mécanisme d'action du Poly(2-phénylpropyle)méthylsiloxane 1000cs implique son interaction avec diverses cibles moléculaires et voies. Les groupes phényle et propyle dans sa structure contribuent à sa nature hydrophobe, lui permettant de former des interactions stables avec les surfaces hydrophobes. Cette propriété est particulièrement utile dans des applications comme la lubrification et l'étanchéité, où elle fournit une barrière protectrice contre l'humidité et d'autres facteurs environnementaux .

Applications De Recherche Scientifique

Poly(2-phenylpropyl)methylsiloxane 1000cs has a wide range of applications in scientific research, including:

Biology: Its biocompatibility makes it suitable for use in medical devices and implants.

Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.

Industry: It is used as a lubricant, sealant, and in the production of high-temperature resistant materials.

Mécanisme D'action

The mechanism of action of Poly(2-phenylpropyl)methylsiloxane 1000cs involves its interaction with various molecular targets and pathways. The phenyl and propyl groups in its structure contribute to its hydrophobic nature, allowing it to form stable interactions with hydrophobic surfaces. This property is particularly useful in applications like lubrication and sealing, where it provides a protective barrier against moisture and other environmental factors .

Comparaison Avec Des Composés Similaires

Poly(2-phénylpropyle)méthylsiloxane 1000cs peut être comparé à d'autres polymères siloxanes similaires, tels que :

Poly(diméthylsiloxane) : Connu pour sa viscosité plus faible et sa flexibilité plus élevée.

Poly(phénylméthylsiloxane) : Structure similaire mais sans le groupe propyle, ce qui entraîne des propriétés physiques différentes.

Poly(éthylméthylsiloxane) : Contient des groupes éthyle au lieu de phényle, ce qui conduit à des variations de la réactivité chimique et des applications.

Poly(2-phénylpropyle)méthylsiloxane 1000cs se distingue par sa combinaison unique de groupes phényle et propyle, qui offrent un équilibre d'hydrophobicité et de viscosité, le rendant adapté à des applications spécialisées dans divers domaines.

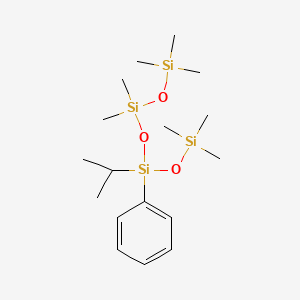

Propriétés

Formule moléculaire |

C17H36O3Si4 |

|---|---|

Poids moléculaire |

400.8 g/mol |

Nom IUPAC |

dimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)oxy-trimethylsilyloxysilane |

InChI |

InChI=1S/C17H36O3Si4/c1-16(2)24(19-22(6,7)8,17-14-12-11-13-15-17)20-23(9,10)18-21(3,4)5/h11-16H,1-10H3 |

Clé InChI |

WFOYEJFGADXWTH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)

![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)